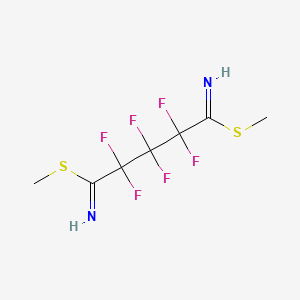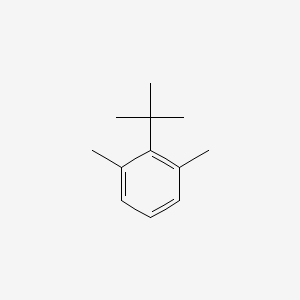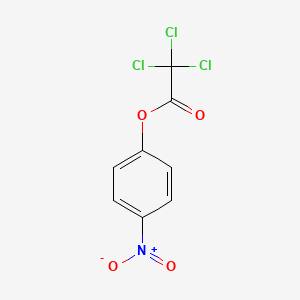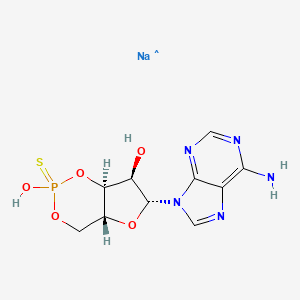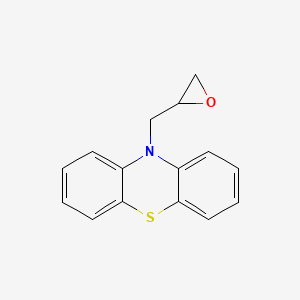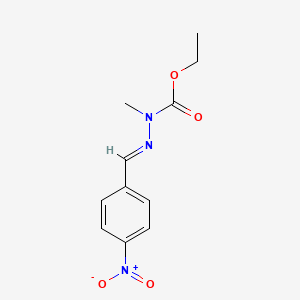
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester is an organic compound with the molecular formula C11H13N3O4 It is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to a carbazic acid ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester typically involves the condensation of p-nitrobenzaldehyde with 2-methylcarbazic acid ethyl ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzylidene moiety can be hydrogenated to form the corresponding benzyl derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylidene moiety can also participate in interactions with proteins and nucleic acids, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Similar in structure but lacks the carbazic acid ester moiety.
Benzylidene derivatives: Compounds with similar benzylidene structures but different substituents.
Carbazic acid esters: Compounds with similar carbazic acid ester structures but different aromatic substituents
Uniqueness
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester is unique due to the combination of the nitrobenzylidene and carbazic acid ester moieties. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
788-31-8 |
|---|---|
Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
ethyl N-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)13(2)12-8-9-4-6-10(7-5-9)14(16)17/h4-8H,3H2,1-2H3/b12-8+ |
InChI Key |
MFRIQCJGBPLFMT-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)N(C)/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)N(C)N=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


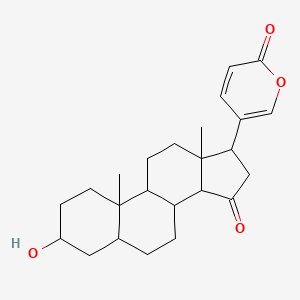
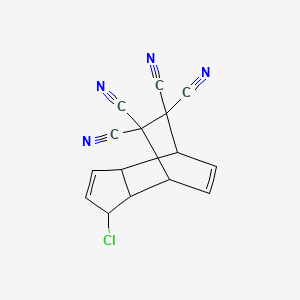
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
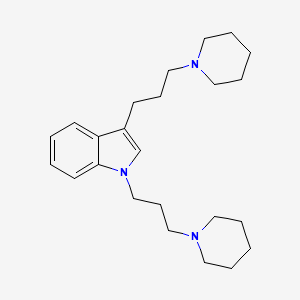
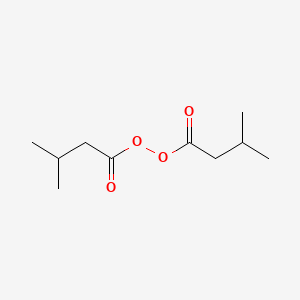
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)

